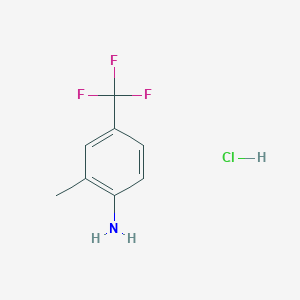

![molecular formula C21H16N4O2 B2782744 N-(2-甲基吡唑并[1,5-a]嘧啶-6-基)-9H-黄色素-9-甲酰胺 CAS No. 1797679-91-4](/img/structure/B2782744.png)

N-(2-甲基吡唑并[1,5-a]嘧啶-6-基)-9H-黄色素-9-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

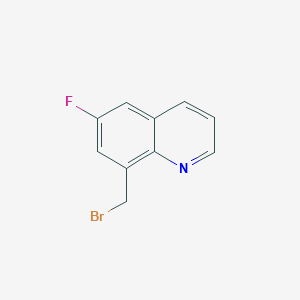

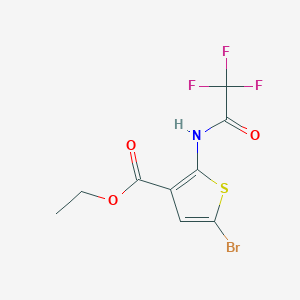

“N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-9H-xanthene-9-carboxamide” is a complex organic compound. It contains a pyrazolo[1,5-a]pyrimidine core, which is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .

Synthesis Analysis

The synthesis of 2-methylpyrazolo[1,5-a]pyrimidine derivatives has been obtained in a multi-step reaction . The process starts with 5-Amino-3-methylpyrazole, which is reacted with diethyl malonate in the presence of a base (sodium ethanolate) to obtain dihydroxy-heterocycle .Molecular Structure Analysis

The molecular structure of this compound is based on the pyrazolo[1,5-a]pyrimidine core. The electronic structure analysis based on DFT and TD-DFT calculations revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities as a result of the ICT to/from this ring .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve multiple steps. The reactions improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include tunable photophysical properties . The properties and stability found in compounds with similar structures are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .科学研究应用

合成和生物活性

抗肿瘤和抗菌应用:吡唑并嘧啶的新型衍生物已被合成,显示出潜在的抗肿瘤和抗菌活性。这些化合物,包括含 N-芳基吡唑的烯胺酮,已被探索用于对癌细胞系的细胞毒性作用,例如人乳腺癌和肝癌细胞,以及它们的抗菌功效。合成路线通常涉及与活性亚甲基化合物或脂肪胺的反应,从而产生各种具有生物活性的分子 (Riyadh, 2011)。

抗 5-脂氧合酶剂:一系列吡唑并嘧啶衍生物已被合成,因其作为抗癌剂和抗 5-脂氧合酶剂的潜力,表明这些化合物在治疗与炎症和癌症相关的疾病中很有用 (Rahmouni 等人,2016)。

抗病毒活性:吡唑并嘧啶的一些衍生物已显示出显着的抗病毒活性,特别是针对人类巨细胞病毒和单纯疱疹病毒 1 型。这些化合物的合成涉及氨基吡唑与各种试剂的缩合,突出了它们在开发新抗病毒药物中的潜力 (Saxena 等人,1990)。

磷酸二酯酶 1 的抑制:吡唑并嘧啶的衍生物已被确定为磷酸二酯酶 1 (PDE1) 的有效且选择性抑制剂,可用于治疗与神经退行性和神经精神疾病相关的认知障碍。这些抑制剂的开发涉及系统优化,以实现所需的抑制效能和选择性 (Li 等人,2016)。

作用机制

Target of Action

Pyrazolo[1,5-a]pyrimidines, a core structure in this compound, have been identified as strategic compounds for optical applications . They are used as fluorophores, crucial tools for studying the dynamics of intracellular processes .

Mode of Action

It’s known that the electron-donating groups (edgs) at position 7 on the fused ring of pyrazolo[1,5-a]pyrimidines improve both the absorption and emission behaviors . This suggests that the compound might interact with its targets through electron transfer, affecting the optical properties of the system.

Biochemical Pathways

As a fluorophore, it likely interacts with various biochemical pathways involved in intracellular processes, chemosensors, and the progress of organic materials .

Result of Action

As a fluorophore, it likely affects the optical properties of the system, enabling the study of the dynamics of intracellular processes .

Action Environment

The compound’s optical properties, such as absorption and emission behaviors, might be influenced by environmental factors such as light, temperature, and ph .

属性

IUPAC Name |

N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-9H-xanthene-9-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N4O2/c1-13-10-19-22-11-14(12-25(19)24-13)23-21(26)20-15-6-2-4-8-17(15)27-18-9-5-3-7-16(18)20/h2-12,20H,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXEZBLWRXJSZQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C=C(C=NC2=C1)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

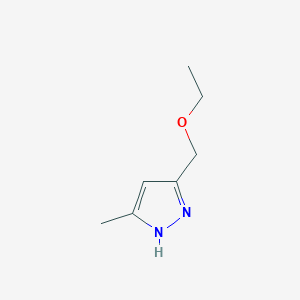

![Ethyl 2-[(chloroacetyl)amino]-4-methyl-5-phenylthiophene-3-carboxylate](/img/structure/B2782663.png)

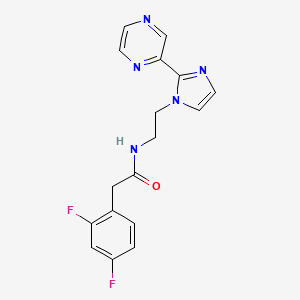

![3-[[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-3-ol](/img/structure/B2782669.png)

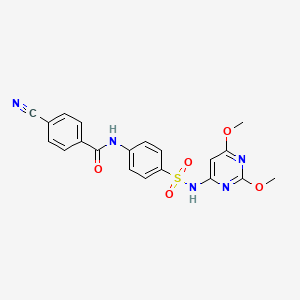

![4-[(E)-2-Cyano-3-(3-ethoxypropylamino)-3-oxoprop-1-enyl]-1H-indazole-3-carboxylic acid](/img/structure/B2782671.png)

![6-methyl-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}pyrimidin-4-amine](/img/structure/B2782676.png)

![2-((4-(benzo[d][1,3]dioxol-5-ylamino)quinazolin-2-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2782678.png)